molecular formula C16H13N3O2 B3355531 N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide CAS No. 62758-30-9

N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide

Cat. No. B3355531
CAS RN: 62758-30-9
M. Wt: 279.29 g/mol
InChI Key: MOKVOZHXFCJHCM-UHFFFAOYSA-N
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Description

“N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide” is a chemical compound with the linear formula C17H13Cl2N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is a key component of this compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using a non-steroidal anti-inflammatory drug known as 4-aminophenazone .

Safety and Hazards

Sigma-Aldrich provides “N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide” as part of a collection of rare and unique chemicals and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Therefore, further modification and study of “N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide” and similar compounds could lead to the development of novel therapeutics .

properties

IUPAC Name

N-(5-oxo-2-phenyl-1,4-dihydroimidazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-15(12-9-5-2-6-10-12)19-14-16(21)18-13(17-14)11-7-3-1-4-8-11/h1-10,14H,(H,19,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKVOZHXFCJHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60490721
Record name N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide

CAS RN

62758-30-9
Record name N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide
Reactant of Route 2
N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide
Reactant of Route 3
N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide
Reactant of Route 4
N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide
Reactant of Route 6
N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide

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